2-Bromo-5-(3-bromopropyl)pyridine

Description

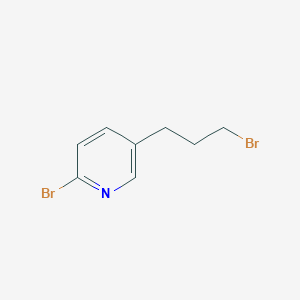

2-Bromo-5-(3-bromopropyl)pyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position of the pyridine ring and a 3-bromopropyl substituent at the 5-position. Brominated pyridines are widely employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their reactivity, enabling the construction of complex aromatic systems .

Properties

CAS No. |

918145-48-9 |

|---|---|

Molecular Formula |

C8H9Br2N |

Molecular Weight |

278.97 g/mol |

IUPAC Name |

2-bromo-5-(3-bromopropyl)pyridine |

InChI |

InChI=1S/C8H9Br2N/c9-5-1-2-7-3-4-8(10)11-6-7/h3-4,6H,1-2,5H2 |

InChI Key |

WIILGEDIDYFKEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CCCBr)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 3-bromopropyl chain in the target compound introduces greater steric bulk and lipophilicity compared to methyl or isopropyl groups. This may influence solubility in polar solvents and reactivity in nucleophilic substitutions.

- Reactivity : Compounds with electron-withdrawing groups (e.g., CF₃, SO₂CH₃) exhibit enhanced electrophilicity at the bromine site, favoring cross-coupling reactions. The dual bromine atoms in this compound could enable sequential functionalization .

- Stability : Analogs like 2-Bromo-5-(trifluoromethyl)pyridine require low-temperature storage, suggesting bromopropyl derivatives may also demand specific handling to prevent degradation .

Preparation Methods

Grignard Substitution on 2,5-Dibromopyridine

This two-step method first introduces the propyl group via a Grignard reaction, followed by bromination of the side chain.

Step 1: Grignard Reaction

-

Substrate : 2,5-Dibromopyridine is treated with isopropyl magnesium chloride (1.2 eq) in THF at 15°C for 15 hours.

-

Quenching : Addition of DMF forms 2-bromo-5-aldehyde pyridine, which is reduced to 5-propyl-2-bromopyridine using NaBH₄.

Step 2: Side-Chain Bromination

The propyl group is brominated using NBS/AIBN in CCl₄, as described in Section 1.1.

Advantages :

-

Selectivity : The Grignard reagent selectively substitutes the bromine at the 5-position, leaving the 2-bromo group intact.

Alkylation-Bromination Tandem Approach

Direct Alkylation of 2-Bromo-5-lithiopyridine

Lithiation of 2-bromopyridine at the 5-position using LDA (lithium diisopropylamide) enables propyl group introduction via alkylation.

Procedure :

-

Lithiation : 2-Bromopyridine is treated with LDA in THF at −78°C.

-

Alkylation : Addition of 1-bromopropane (3 eq) at −78°C, followed by warming to room temperature.

-

Bromination : The resultant 5-propyl-2-bromopyridine is brominated as in Section 1.1.

Challenges :

-

Side Reactions : Competing deprotonation at other positions necessitates strict temperature control.

-

Yield : 40–50% due to intermediate sensitivity.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Effects

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-(3-bromopropyl)pyridine, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by alkylation. For example, bromination using N-bromosuccinimide (NBS) in CCl₄ under reflux (100–110°C) with AIBN as a radical initiator achieves selective bromination . Subsequent alkylation of the pyridine ring with 1,3-dibromopropane may require a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using arylboronic acids and Cs₂CO₃ as a base in 1,4-dioxane/water . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .

- Catalyst loading : 0.2–1.0 mol% Pd(PPh₃)₄ ensures efficient cross-coupling .

- Purification : Combi-flash chromatography (15% EtOAc/heptane) yields >85% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C2 and propyl group at C5). Downfield shifts (~δ 8.5 ppm for pyridine protons) confirm aromatic bromine effects .

- Mass Spectrometry (LCMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 295) and isotopic patterns (Br²⁷/⁸¹) validate molecular weight .

- X-ray Crystallography : Resolve bond angles and spatial arrangement (e.g., dihedral angles between pyridine and propyl groups) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound during cross-coupling reactions?

- Methodological Answer : Regioselectivity is governed by:

- Electronic effects : Bromine at C2 deactivates the pyridine ring, directing nucleophilic attacks to C5 via inductive effects .

- Steric factors : The 3-bromopropyl group at C5 hinders reactivity at adjacent positions, favoring substitutions at C2 .

- Computational modeling : DFT calculations (e.g., using Gaussian 16) predict activation barriers for competing pathways, aligning with experimental yields .

Q. How can this compound be functionalized for targeted biological activity studies?

- Methodological Answer :

- Nucleophilic substitution : Replace bromine with amines (e.g., K₂CO₃/DMF, 80°C) to generate pyridinium derivatives .

- Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C3, followed by carboxylation (CO₂ quenching) for carboxylic acid derivatives .

- Biological assays : Screen derivatives against α-synuclein aggregation (e.g., PET imaging probes) via radiolabeling with ¹⁸F .

Q. What strategies resolve contradictions in reported reaction yields for halogen exchange reactions involving this compound?

- Methodological Answer : Discrepancies arise from:

- Catalyst variability : PdCl₂(dppf) vs. Pd(OAc)₂ may alter turnover frequencies .

- Solvent purity : Trace water in 1,4-dioxane reduces boronic acid stability, lowering yields. Use molecular sieves for anhydrous conditions .

- Validation : Replicate reactions with in situ monitoring (e.g., ReactIR) to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.